Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-]: is a complex organosilicon compound characterized by the presence of silicon, tin, and phenyl groups. This compound is notable for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] typically involves the reaction of chlorodimethylstannane with a suitable silane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize impurities. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to form different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler silanes or stannanes .
Scientific Research Applications
Chemistry: In chemistry, Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for the synthesis of novel compounds .
Biology and Medicine: Its ability to form stable complexes with other molecules makes it a candidate for targeted drug delivery systems .
Industry: Industrially, Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of materials with enhanced durability and performance .
Mechanism of Action
The mechanism by which Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes, which can then participate in further chemical reactions. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent.
Chlorodiphenylsilane: Used in the reduction of alcohols to alkanes.
Triphenylsilane: Employed in various hydrosilylation reactions.
Uniqueness: Silane, [(chlorodimethylstannyl)methylidyne]tris[dimethylphenyl-] is unique due to the presence of both silicon and tin atoms in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only silicon or tin .
Properties
CAS No. |
113629-70-2 |
---|---|
Molecular Formula |
C27H39ClSi3Sn |
Molecular Weight |
602.0 g/mol |
IUPAC Name |
[[chloro(dimethyl)stannyl]-bis[dimethyl(phenyl)silyl]methyl]-dimethyl-phenylsilane |
InChI |
InChI=1S/C25H33Si3.2CH3.ClH.Sn/c1-26(2,22-16-10-7-11-17-22)25(27(3,4)23-18-12-8-13-19-23)28(5,6)24-20-14-9-15-21-24;;;;/h7-21H,1-6H3;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
CVOFULSKYHYYDX-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)C([Si](C)(C)C2=CC=CC=C2)([Si](C)(C)C3=CC=CC=C3)[Sn](C)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.